3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol
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Overview
Description
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol is a complex organic compound with a unique structure that includes both furan and thiol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol typically involves the reaction of 2,3-dihydro-5-methylfuran with a thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the thioether linkage.
Substitution: The furan ring can undergo substitution reactions with electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions on the furan ring could yield various substituted furans .
Scientific Research Applications
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The furan ring can also interact with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: A simpler compound with a similar furan ring structure.
2-Methyl-4,5-dihydrofuran: Another related compound with a similar furan ring but different substitution pattern.
Uniqueness
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol is unique due to the presence of both furan and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Biological Activity
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol, with CAS number 38325-23-4, is a sulfur-containing organic compound notable for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H16O2S2
- Molecular Weight : 232.36 g/mol
- Structure : The compound features a tetrahydrofuran ring substituted with a thiol and a furan moiety, which may contribute to its reactivity and biological properties.
Biological Activity Overview
Research on the biological activity of this compound has revealed several important effects:
- Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : The presence of sulfur in the compound suggests potential antimicrobial activity, as many sulfur-containing compounds have been documented to inhibit bacterial growth.
- Cytotoxic Effects : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
The biological mechanisms through which this compound exerts its effects may include:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels in cells, contributing to its antioxidant and cytotoxic effects.
- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, which could explain potential antimicrobial and anticancer activities.
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various sulfur-containing compounds. Results indicated that compounds similar to this compound exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of furan derivatives revealed that certain structural analogs demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar antimicrobial properties .
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies on cancer cell lines have shown that compounds with similar furan and thiol functionalities can induce apoptosis. A specific study highlighted that treatment with such compounds resulted in increased markers of apoptosis in breast cancer cell lines .
Data Tables
Properties
CAS No. |
38325-23-4 |
---|---|
Molecular Formula |
C10H16O2S2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
2-methyl-3-[(5-methyl-2,3-dihydrofuran-3-yl)sulfanyl]oxolane-3-thiol |
InChI |
InChI=1S/C10H16O2S2/c1-7-5-9(6-12-7)14-10(13)3-4-11-8(10)2/h5,8-9,13H,3-4,6H2,1-2H3 |
InChI Key |
LNXJPLRQQUPVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(S)SC2COC(=C2)C |
Origin of Product |
United States |
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